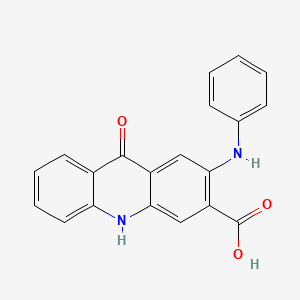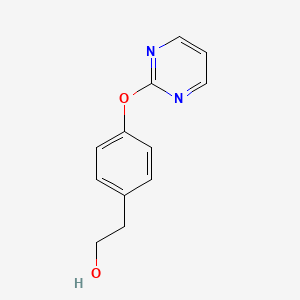
3,5-Dichloro-4-isothiocyanatopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,5-Dichloro-4-isothiocyanatopyridine is a chemical compound with the molecular formula C6H2Cl2N2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and an isothiocyanate group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-isothiocyanatopyridine typically involves the reaction of 3,5-dichloropyridine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
3,5-Dichloropyridine+Thiophosgene→this compound
The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3,5-Dichloro-4-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium or other transition metal catalysts for specific reactions.
Major Products Formed
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.
Sulfonyl Derivatives: Formed by the oxidation of the isothiocyanate group.
Substituted Pyridines: Formed by the substitution of chlorine atoms with various nucleophiles.
科学的研究の応用
3,5-Dichloro-4-isothiocyanatopyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3,5-Dichloro-4-isothiocyanatopyridine involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby inhibiting the activity of enzymes or modifying proteins. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .
類似化合物との比較
Similar Compounds
3,5-Dichloro-4-formylpyridine: Similar structure but with a formyl group instead of an isothiocyanate group.
3,5-Dichloro-4-aminopyridine: Contains an amino group instead of an isothiocyanate group.
3,5-Dichloro-4-methylpyridine: Contains a methyl group instead of an isothiocyanate group.
Uniqueness
3,5-Dichloro-4-isothiocyanatopyridine is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and allows for specific interactions with nucleophiles. This makes it particularly useful in applications requiring covalent modification of target molecules .
特性
分子式 |
C6H2Cl2N2S |
|---|---|
分子量 |
205.06 g/mol |
IUPAC名 |
3,5-dichloro-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-4-1-9-2-5(8)6(4)10-3-11/h1-2H |
InChIキー |
UZRYPJAPINSGTR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Cl)N=C=S)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8660087.png)



![3-Bromothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8660120.png)


![tert-Butyl 2-(3-((4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)carbamoyl)pyridin-2-yl)-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B8660128.png)


